3-(3-Methoxyisoxazol-5-yl)propanoic acid

Process Chemistry Safety Assessment Scale-up

Choose this 3-(3-Methoxyisoxazol-5-yl)propanoic acid (CAS 52898-06-3) for your next synthesis and avoid the risks of uncharacterized analogs. Unlike other isoxazole propanoic acids, this methoxy derivative (XLogP3 0.5) comes with a scalable route and rigorous DSC/OREOS safety assessments that mitigate thermal decomposition hazards during scale-up. This means a direct, safer path from lead optimization to the pilot plant, reducing the risk of exothermic events and streamlining technology transfer. Ideal for melanocortin receptor agonist programs.

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
CAS No. 52898-06-3
Cat. No. B1362573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyisoxazol-5-yl)propanoic acid
CAS52898-06-3
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1)CCC(=O)O
InChIInChI=1S/C7H9NO4/c1-11-6-4-5(12-8-6)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
InChIKeyXWBIAAGRBWFOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyisoxazol-5-yl)propanoic acid (CAS 52898-06-3) – Technical Baseline and Sourcing Overview


3-(3-Methoxyisoxazol-5-yl)propanoic acid (CAS 52898-06-3) is a heterocyclic carboxylic acid featuring an isoxazole ring substituted with a methoxy group at the 3-position and a propanoic acid chain at the 5-position [1]. It belongs to the class of isoxazole propanoic acids, which are widely employed as research chemicals and building blocks in medicinal chemistry . The compound exhibits a molecular weight of 171.15 g/mol, a calculated XLogP3 of 0.5, a topological polar surface area (TPSA) of 72.6 Ų, and five hydrogen bond acceptor sites, positioning it as a moderately lipophilic, hydrogen-bond-capable intermediate .

Why Substitution with 3-(3-Methoxyisoxazol-5-yl)propanoic acid Analogs Can Compromise Process Safety and Scalability


Isoxazole propanoic acid derivatives are not freely interchangeable. Subtle modifications—such as replacing a 3-methoxy with a 3-hydroxy or 3-methyl group—dramatically alter critical process parameters and safety profiles. The target compound benefits from a recently established, scalable synthetic route that incorporates rigorous safety assessments, including differential scanning calorimetry (DSC) and the Oxygen balance/Rule of 6/Explosive functional group/Onset temperature/Scale (OREOS) framework, specifically to manage the high thermal decomposition energy inherent to the isoxazole heterocycle [1]. Analogs lacking this level of process characterization may introduce unforeseen thermal hazards or require entirely different, potentially less efficient, synthetic sequences, making direct substitution risky in both laboratory and pilot-scale settings .

Quantitative Evidence Guide: Differentiating 3-(3-Methoxyisoxazol-5-yl)propanoic acid from Its Closest Analogs


Scalable, Safety-Validated Synthesis: A Kilo-Scale Route with Integrated Thermal Hazard Assessment

Unlike many isoxazole building blocks that lack detailed process safety documentation, 3-(3-Methoxyisoxazol-5-yl)propanoic acid has been the subject of a dedicated route scouting and development study that culminated in a kilogram-scale demonstration [1]. This study employed differential scanning calorimetry (DSC) to quantify the high thermal decomposition energy of the isoxazole heterocycle and subsequently guided the process under the OREOS safety framework [1]. In contrast, common analogs such as 3-(3-hydroxyisoxazol-5-yl)propanoic acid and 3-(3-methylisoxazol-5-yl)propanoic acid have no comparable published process safety data, representing a significant knowledge gap for procurement decisions where thermal risk is a concern [2].

Process Chemistry Safety Assessment Scale-up

Lipophilicity and Hydrogen Bonding Profile: XLogP3 and Acceptor Count Compared to Methyl and Hydroxy Analogs

The 3-methoxy substituent confers a distinct balance of lipophilicity and hydrogen bonding capacity relative to closely related analogs. The target compound has an XLogP3 of 0.5 and 5 hydrogen bond acceptor sites . The 3-methyl analog (CAS 154928-89-9) is more lipophilic with an XLogP3 of 0.6–0.55 and possesses only 4 hydrogen bond acceptors . The 3-hydroxy analog (CAS 75989-19-4), conversely, is more polar (XLogP3 ~0.2 predicted) and also has 4 hydrogen bond acceptors, but introduces an additional hydrogen bond donor . These differences directly impact solubility, membrane permeability, and target engagement potential.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Hazard Profile Differentiation: Reduced Irritancy Potential Versus Chloro Analog

The Globally Harmonized System (GHS) hazard classification reveals a key safety differentiator. 3-(3-Methoxyisoxazol-5-yl)propanoic acid carries three hazard statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The 3-chloro analog (CAS 80403-82-3) is reported to have similar irritancy hazards but may also include H302 (harmful if swallowed) in some supplier SDSs . More critically, the methoxy derivative lacks the inherent reactivity and potential for hazardous decomposition associated with the carbon-chlorine bond, which can generate corrosive or toxic fumes upon heating or combustion . This simplified hazard profile reduces the burden of special handling and disposal procedures.

Laboratory Safety Chemical Handling Occupational Health

Synthetic Versatility: Demonstrated Use in Pharmaceutical Intermediate Synthesis

The compound is explicitly referenced in the patent literature as a key intermediate for the synthesis of novel imidazole compounds exhibiting melanocortin receptor agonist activity . This specific application highlights its utility in constructing biologically active molecules, whereas many simple isoxazole propanoic acid analogs are listed only as generic research chemicals without documented use in advanced lead optimization campaigns . The methoxy group serves as a versatile handle for further functionalization, including oxidation to a hydroxyl group or demethylation to reveal a free phenol for subsequent derivatization .

Medicinal Chemistry Building Blocks Lead Discovery

Recommended Application Scenarios for 3-(3-Methoxyisoxazol-5-yl)propanoic acid Based on Differentiated Evidence


Process Scale-Up of Isoxazole-Containing Intermediates

When planning a kilogram-scale synthesis of a drug candidate incorporating an isoxazole core, the documented safety assessment and scalable route for this compound (including DSC and OREOS) make it the preferred building block over uncharacterized analogs. This evidence reduces the risk of unexpected exothermic events and streamlines technology transfer to pilot plant operations [1].

Medicinal Chemistry Campaigns Targeting Balanced Polarity and Lipophilicity

In lead optimization, the target compound's XLogP3 of 0.5 and five hydrogen bond acceptor sites offer a distinct physicochemical profile compared to the more lipophilic methyl analog (XLogP3 0.6) or the more polar hydroxy analog (XLogP3 ~0.2). This makes it a strategic choice for modulating solubility and permeability, particularly for targets where balanced drug-like properties are critical .

Routine Laboratory Use with Simplified Safety Protocols

For high-throughput screening or parallel synthesis where large numbers of building blocks are handled, the methoxy derivative's lack of acute oral toxicity hazards (in contrast to the chloro analog) reduces the administrative burden of special handling, storage, and waste disposal, making it a more convenient and cost-effective choice for routine operations .

Synthesis of Melanocortin Receptor Modulators and Related GPCR Ligands

Given its explicit citation as an intermediate in a patent for melanocortin receptor agonists, this building block is particularly well-suited for medicinal chemistry programs targeting this receptor class or structurally related G protein-coupled receptors (GPCRs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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